cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride is a bicyclic compound characterized by the presence of both a pyrrolidine ring and an azepane ring. The compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological macromolecules. The chemical formula for this compound is with a molecular weight of approximately 276.81 g/mol .
This compound falls under the category of nitrogen heterocycles, specifically classified as a bicyclic amine. It is often utilized as a building block in organic synthesis and has garnered attention for its possible therapeutic properties. The hydrochloride form indicates that it is a salt derived from the reaction of the base with hydrochloric acid, which can enhance its solubility and stability in various applications .
The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine typically involves several key steps:
The molecular structure of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride features two fused rings: a six-membered azepane ring and a five-membered pyrrolidine ring. The presence of the Boc group enhances stability and provides a site for further functionalization.
The stereochemistry of this compound is crucial for its biological activity, as different isomers can exhibit vastly different properties .
cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reaction conditions significantly influences product distribution and yield .
The mechanism of action for cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine involves interactions with specific molecular targets within biological systems. These interactions may modulate biochemical pathways relevant to therapeutic effects. Current research aims to elucidate these pathways further to understand how this compound can influence biological processes, particularly in relation to neurotransmitter systems .
These properties are crucial for determining the compound's behavior in various experimental conditions and applications .
cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride has several significant applications:
Bicyclic heterocycles represent a cornerstone in rational drug design due to their intrinsic capacity to project functional groups into three-dimensional space with defined stereochemistry and conformational rigidity. These scaffolds frequently exhibit enhanced target selectivity and improved pharmacokinetic profiles compared to simpler monocyclic systems. Within this domain, fused azepine-pyrrolidine systems, such as octahydro-pyrrolo[3,4-d]azepine, hold particular significance. Their structural complexity enables precise interactions with biologically relevant targets, especially within the central nervous system (CNS) and oncology domains. Patent literature highlights azepine derivatives as key structural components in pharmaceuticals targeting neuronal degeneration, convulsions, chronic pain, and anxiety disorders. The scaffold’s versatility stems from its ability to mimic peptide turn structures while offering metabolic stability, making it invaluable for addressing challenging biological targets like G-protein-coupled receptors (GPCRs) and enzymes with deep hydrophobic pockets [2] [5].
Table 1: Key Attributes of Bicyclic Heterocycles in Drug Design
Attribute | Monocyclic Systems | Bicyclic Systems (e.g., Pyrroloazepines) | Biological Advantage |
---|---|---|---|
Spatial Complexity | Limited 3D projection | Defined vectors in multiple directions | Enhanced target complementarity |
Fsp³ Character | Often low (flat structures) | High (>0.5) | Improved solubility & reduced promiscuity |
Stereogenic Centers | Few or none | Multiple chiral centers | Enantioselective target engagement |
Conformational Rigidity | Variable | Moderate (semi-rigid) | Preorganization for binding |
Natural Product Similarity | Low | High | Privileged structure status |
The cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (CAS: 1588507-46-3 or 1252572-33-0) possesses a unique molecular architecture characterized by a bridged bicyclic system incorporating a seven-membered azepine ring fused to a five-membered pyrrolidine ring. Its core structure features the octahydro designation, confirming complete saturation, which contributes to its high Fsp³ character (fraction of sp³-hybridized carbons) – a key metric linked to successful drug development due to correlations with solubility and reduced metabolic clearance. The stereochemistry denoted by "cis" refers to the relative configuration at the ring fusion points (typically positions 7a and 11a in tricyclic analogs), which is crucial for chiral recognition by biological targets [1] [3] [6].
The Boc (tert-butoxycarbonyl) group at the 2-position serves a dual purpose:
The hydrochloride salt form improves crystallinity and handling. Key physicochemical parameters include:
Table 2: Molecular Properties of cis-2-Boc-Octahydro-pyrrolo[3,4-d]azepine Hydrochloride
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1588507-46-3 (common), 1252572-33-0 (alternative) | [1], [3] |
Molecular Formula | C₁₃H₂₅ClN₂O₂ | [1], [3] |
Molecular Weight | 276.80 g/mol (Accelachem), 276.81 g/mol (Fluorochem) | [1], [3] |
Protecting Group | Boc (tert-Butoxycarbonyl) | [3], [4] |
Purity (Commercial) | Typically 95.0% (specified for CAS 1252572-33-0) | [3] |
Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] (Hazard Info) |
The synthesis of complex azepine derivatives has evolved significantly, driven by the need for efficient routes to these pharmacologically relevant scaffolds. Early approaches to azepines often relied on multi-step linear syntheses with moderate yields and limited stereocontrol. The development of Boc-protection strategies marked a turning point, enabling milder deprotection conditions (acidic, typically with trifluoroacetic acid or HCl) compared to carbobenzyloxy (Cbz) groups, which required catalytic hydrogenation. This compatibility allowed Boc-protected intermediates like cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine to become pivotal building blocks in multi-step syntheses of nitrogen-containing natural products and drug candidates [4] [7].
Key milestones in synthetic methodology impacting this compound class include:
The commercial availability of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (e.g., Fluorochem: £600.00/1g, F475200; Accelachem: $530.59/1g, WX112068) underscores its established role as a sophisticated chiral building block for medicinal chemistry programs focused on CNS and oncology targets, leveraging its complex, natural product-like core [1] [3] [6].
Table 3: Evolution of Synthetic Approaches to Azepine Scaffolds
Synthetic Era | Key Methodologies | Advantages | Limitations for Pyrroloazepines |
---|---|---|---|
Early Methods (Pre-1990s) | Linear syntheses, Classical lactam formation | Established core structures | Low yields, Poor stereocontrol, Lengthy sequences |
Boc-Protection Era (1990s-2000s) | Boc-protected intermediates, Improved cyclizations (e.g., modified Pictet-Spengler) | Milder deprotection, Better orthogonal protection | Moderate diastereoselectivity often required resolution |
Modern Catalytic/Enabling Tech (2010s-Present) | Microwave-accelerated Meyers lactamization [6], Chiral Brønsted acid catalysis [7], Lewis acid catalysis | High stereoselectivity (up to >99% de, ee), Reduced reaction times (hours vs days), Higher complexity generation | Optimization required for each specific substitution pattern, Scalability challenges for some catalytic systems |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0